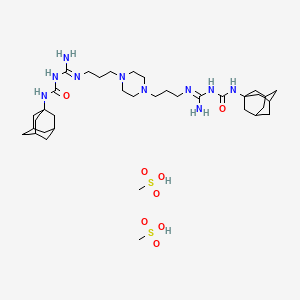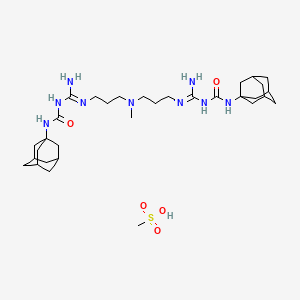
氯氟碳
描述
卤代烃是一种属于卤代烃家族的化合物。 卤代烃是指一个或多个碳原子通过共价键与一个或多个卤素原子(氟、氯、溴或碘)相连的化合物 。这些化合物以其在医药、工业和环境科学等各个领域的多样应用而闻名。
科学研究应用
卤代烃在科学研究中有着广泛的应用:
化学: 它们被用作有机合成的溶剂、试剂和中间体。
生物学: 卤代烃用于研究生物过程,并作为探测生化途径的工具。
医药: 许多药物包含卤代烃基团,这些基团可提高其功效和稳定性。
作用机制
卤代烃的作用机制涉及它们与各种分子靶标和途径的相互作用:
结合离子通道: 卤代烃可以结合离子通道,改变其活性并影响细胞兴奋性.
与酶的相互作用: 它们可以抑制或激活酶,影响代谢途径。
对细胞膜的影响: 卤代烃可以整合到细胞膜中,影响其流动性和通透性.
生化分析
Biochemical Properties
Halocarban, like other halocarbons, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve covalent bonding with halogen atoms
Cellular Effects
For instance, volatile halocarbons can deplete the protective stratospheric ozone layer contributing to global climate change and may even affect local climate through aerosol production . These compounds are produced through anthropogenic and biogenic processes .
Molecular Mechanism
The molecular mechanism of Halocarban involves its interaction with other molecules at the atomic level. Halocarbon compounds are typically classified in the same ways as the similarly structured organic compounds that have hydrogen atoms occupying the molecular sites of the halogen atoms in halocarbons
Temporal Effects in Laboratory Settings
The temporal effects of Halocarban in laboratory settings are not well-documented. It is known that halocarbons can have significant temporal effects. For instance, the emission of volatile halocarbons by seaweeds and their response towards environmental changes have been studied .
Transport and Distribution
It is known that halocarbons can be transported and distributed in the environment .
Subcellular Localization
It is known that halocarbons can have significant effects on the activity or function of subcellular structures .
准备方法
合成路线和反应条件: 卤代烃可以通过多种方法合成:
卤素加成到烯烃: 该方法涉及卤素分子(例如,氯、溴)加成到烯烃,遵循马氏规则或卡拉什效应.
烯烃的卤代氢化: 该过程涉及卤代氢(例如,氯化氢、溴化氢)加成到烯烃.
工业生产方法: 在工业上,卤代烃是通过涉及上述合成路线的大规模化学工艺生产的。 这些方法可靠且具有成本效益,使卤代烃能够轻松获得用于各种应用 .
化学反应分析
卤代烃会发生几种类型的化学反应:
取代反应: 卤代烃可以发生亲核取代反应,其中卤素原子被另一个亲核试剂取代。
消除反应: 这些反应涉及从相邻碳原子中去除卤素原子和氢原子,从而形成烯烃。
氧化和还原反应: 卤代烃可以在特定条件下被氧化或还原,导致形成各种产物.
常用试剂和条件:
亲核取代: 常用试剂包括氢氧根离子、氰离子,和氨。
消除反应: 常用强碱包括氢氧化钾或乙醇钠。
氧化和还原: 分别使用高锰酸钾或氢化铝锂等试剂进行氧化和还原.
主要产物:
取代反应: 主要产物是具有不同取代基的新卤代烃。
消除反应: 主要产物是烯烃。
氧化和还原: 产物取决于所用特定反应条件和试剂.
相似化合物的比较
卤代烃可以与其他类似化合物进行比较,例如:
卤代烷烃: 碳原子通过单键与一个或多个卤素原子相连的化合物。
卤代烯烃: 碳原子之间有一个或多个双键以及卤素原子的化合物。
卤代芳香烃: 碳原子以芳香环形式连接,并带有卤素原子的化合物.
独特性: 卤代烃因其多样的化学性质和广泛的应用而独一无二。 它们能够发生各种化学反应以及它们的稳定性,使它们在许多领域都具有价值 .
类似化合物:
氯代烃: 仅含碳和氯。
氟代烃: 仅含碳和氟。
溴代烃: 仅含碳和溴.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXZJXLKAJIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048684 | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-77-7 | |
| Record name | Halocarban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloflucarban [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halocarban | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(4-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloflucarban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halocarban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFLUCARBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ZZY3DC5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)
![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)

![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)



